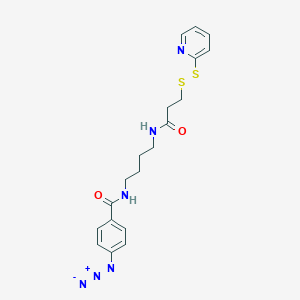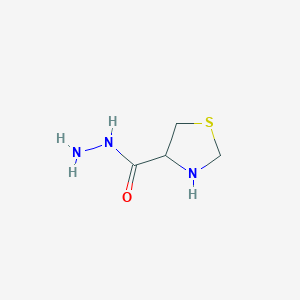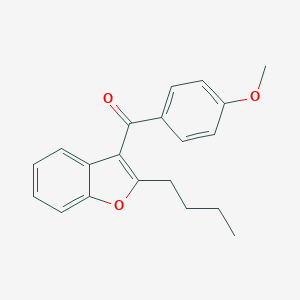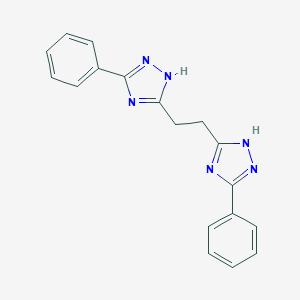
N-(4-(4-Azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-Azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide, commonly known as APDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. APDP is a thiol-reactive compound that can selectively label proteins and peptides, making it a valuable tool in biochemical studies. In
Mécanisme D'action
APDP is a thiol-reactive compound that selectively labels cysteine residues in proteins and peptides. The reaction between APDP and cysteine residues results in the formation of a covalent bond, which can be detected using various analytical techniques such as mass spectrometry and gel electrophoresis. The labeling of cysteine residues with APDP allows for the identification and characterization of specific proteins and their interactions.
Effets Biochimiques Et Physiologiques
APDP has been shown to have minimal effects on the biochemical and physiological properties of proteins. The labeling of cysteine residues with APDP does not significantly alter the structure or function of proteins. However, it is important to note that the labeling of cysteine residues with APDP can affect the redox state of proteins, which may have downstream effects on cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using APDP in lab experiments is its selectivity for cysteine residues. This allows for the specific labeling of target proteins and peptides without affecting other amino acid residues. Additionally, APDP is a stable and water-soluble compound that can be easily synthesized and purified. However, there are limitations to the use of APDP in lab experiments. The labeling of cysteine residues with APDP requires the presence of a free thiol group, which may not be present in all proteins and peptides. Additionally, the labeling reaction between APDP and cysteine residues is irreversible, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of APDP in scientific research. One potential application is the use of APDP to study the effects of oxidative stress on protein function. The labeling of cysteine residues with APDP can provide insight into the redox state of proteins and their role in cellular signaling pathways. Additionally, APDP can be used to study the interactions between proteins and small molecules, such as drugs and metabolites. Finally, the development of new labeling reagents based on the structure of APDP may lead to the discovery of new protein-protein interactions and cellular signaling pathways.
Conclusion
In conclusion, APDP is a valuable tool in scientific research due to its unique properties and applications. The synthesis of APDP requires careful attention to reaction conditions and purification methods to obtain a high yield and purity. APDP is commonly used as a labeling reagent to study protein-protein interactions, protein folding, and protein localization. The labeling of cysteine residues with APDP is a selective and irreversible process that allows for the identification and characterization of specific proteins and their interactions. While there are limitations to the use of APDP in lab experiments, its stable and water-soluble properties make it a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis of APDP involves the reaction of 4-azidobenzoic acid with 3-mercaptopropionic acid to form 4-(4-azidobenzamido)butyric acid. This intermediate is then coupled with 2-pyridinethiol to produce APDP. The synthesis of APDP is a multistep process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity.
Applications De Recherche Scientifique
APDP has various applications in scientific research. It is commonly used as a labeling reagent to study protein-protein interactions, protein folding, and protein localization. APDP can also be used to study the dynamics of protein complexes and the effects of post-translational modifications on protein function. Additionally, APDP can be used to identify and isolate specific proteins in complex mixtures.
Propriétés
Numéro CAS |
143706-33-6 |
|---|---|
Nom du produit |
N-(4-(4-Azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide |
Formule moléculaire |
C19H22N6O2S2 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
4-azido-N-[4-[3-(pyridin-2-yldisulfanyl)propanoylamino]butyl]benzamide |
InChI |
InChI=1S/C19H22N6O2S2/c20-25-24-16-8-6-15(7-9-16)19(27)23-13-4-3-11-21-17(26)10-14-28-29-18-5-1-2-12-22-18/h1-2,5-9,12H,3-4,10-11,13-14H2,(H,21,26)(H,23,27) |
Clé InChI |
CECBRBWAUYIOQG-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
SMILES canonique |
C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Autres numéros CAS |
143706-33-6 |
Synonymes |
AzBPDP N-(4-(4-azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide N-(4-(p-azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)




![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)



![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)

